![molecular formula C24H15ClF3N5O2 B2714413 N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-51-7](/img/no-structure.png)

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

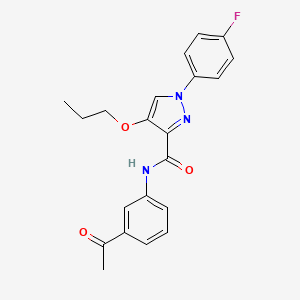

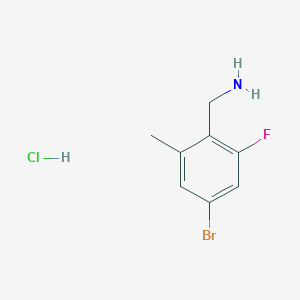

“N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of this compound, like other triazoles, contains a five-membered aromatic azole chain. Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One significant area of research involves the synthesis of complex heterocyclic compounds, which are crucial for the development of new pharmaceuticals. Studies have demonstrated various synthetic pathways to create derivatives of triazoloquinazoline and other quinazoline analogs, which are known for their wide range of biological activities. For instance, a study by Chernyshev et al. (2014) showcased the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, providing a method for creating polycondensed heterocycles through reaction with chlorocarboxylic acid chlorides Chernyshev et al., 2014.

Biological Activities

Compounds structurally related to N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been investigated for their biological activities. Kim et al. (1996) explored derivatives of the triazoloquinazoline adenosine antagonist CGS15943, finding selectivity for the human A3 receptor subtype, which is significant for developing treatments for various diseases, including cardiovascular diseases and cancer Kim et al., 1996.

Methodological Innovations

Research also includes methodological advancements in the synthesis of heterocyclic compounds. For example, Al-Salahi (2010) reported on the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, illustrating novel pathways for creating derivatives with potential pharmacological applications Al-Salahi, 2010.

Antimicrobial Activity

Gineinah (2001) synthesized 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazolo[4,3-c]quinazoline derivatives, tested for their antibacterial activities. Some compounds exhibited good potency, indicating the potential for developing new antimicrobial agents Gineinah, 2001.

Mécanisme D'action

Target of Action

Compounds with a 1,2,3-triazole core, like this one, have been found to interact with a wide range of biological targets .

Mode of Action

It’s known that 1,2,3-triazoles can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds .

Biochemical Pathways

1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The presence of a trifluoromethyl group in similar compounds has been shown to significantly improve the physicochemical and pharmacological properties of the parent molecules .

Result of Action

Compounds with a 1,2,3-triazole core have been found to exhibit a broad spectrum of pharmaceutical activity .

Action Environment

The stability of 1,2,3-triazoles is generally high, suggesting they may be resistant to various environmental conditions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2-chlorobenzylamine with 3-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 6-chloro-8-nitroquinazoline to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-(trifluoromethyl)benzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "6-chloro-8-nitroquinazoline" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with triethylamine and 3-(trifluoromethyl)benzoyl chloride in dichloromethane to form the intermediate 2-chlorobenzyl 3-(trifluoromethyl)benzoate.", "Step 2: The intermediate from step 1 is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of triethylamine and dichloromethane to form the intermediate N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid.", "Step 3: The intermediate from step 2 is then reacted with 6-chloro-8-nitroquinazoline in the presence of triethylamine and dichloromethane to yield the final product N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |

Numéro CAS |

1031650-51-7 |

Formule moléculaire |

C24H15ClF3N5O2 |

Poids moléculaire |

497.86 |

Nom IUPAC |

N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34) |

SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)

![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714341.png)

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)

![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)

![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)